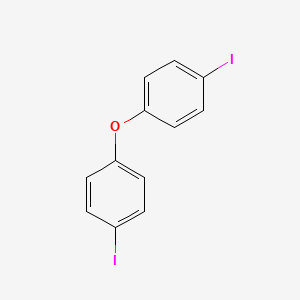

4,4'-Diiododiphenyl ether

Übersicht

Beschreibung

4,4'-Diiododiphenyl ether is a useful research compound. Its molecular formula is C12H8I2O and its molecular weight is 422 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45097. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s known that the compound can undergo specific suzuki and sonogashira reactions in water , suggesting that its targets could be related to these reactions.

Mode of Action

The interaction of 4-Iodophenyl ether with its targets involves its capability of undergoing rapid, specific Suzuki and Sonogashira reactions in water . These reactions are types of cross-coupling reactions used in organic chemistry to create carbon-carbon bonds .

Biochemical Pathways

Given its ability to undergo suzuki and sonogashira reactions , it can be inferred that it may affect pathways involving the formation of carbon-carbon bonds .

Result of Action

Given its ability to undergo suzuki and sonogashira reactions , it can be inferred that it may result in the formation of carbon-carbon bonds .

Action Environment

It’s known that the compound can undergo specific reactions in water , suggesting that aqueous environments may facilitate its action.

Biologische Aktivität

4,4'-Diiododiphenyl ether (DIDE) is an organoiodine compound that has garnered attention in recent years due to its potential biological activities and implications for environmental health. This article delves into the biological activity of DIDE, exploring its effects on endocrine systems, toxicity profiles, and potential therapeutic applications.

- Chemical Formula : C12H8I2O

- Molecular Weight : 392.00 g/mol

- Structure : DIDE consists of two phenyl rings connected by an ether linkage and substituted with iodine atoms at the para positions.

Endocrine Disruption

Research indicates that DIDE exhibits endocrine-disrupting properties. A study highlighted that DIDE significantly enhances luciferase activity in assays designed to measure thyroid hormone activity, indicating its potential to interfere with thyroid hormone signaling pathways . This disruption can lead to alterations in thyroid hormone levels, which have been associated with various health issues, including developmental and reproductive problems.

Toxicity Studies

A comprehensive toxicity assessment evaluated the effects of DIDE on laboratory animals. Key findings from these studies include:

- Thyroid Hormone Levels : Administration of DIDE led to a dose-dependent decrease in serum concentrations of thyroid hormones (T4) in both male and female rats. Notably, relative thyroid weights increased by 33% in mid- and high-dose female rats, suggesting a compensatory response to decreased hormone levels .

- Pituitary Effects : Increased pituitary weights were observed alongside changes in liver enzyme activities, which may indicate a feedback mechanism affecting the hypothalamic-pituitary-thyroid axis .

Case Study 1: Endocrine Disruption Assessment

In a controlled study examining the endocrine effects of various organoiodine compounds, DIDE was found to significantly alter thyroid hormone metabolism. The study involved administering varying doses of DIDE to rats over a 28-day period. Results indicated:

| Dose (mg/kg) | T4 Levels (ng/dL) | Pituitary Weight (g) | Thyroid Weight (g) |

|---|---|---|---|

| 0 | 10.5 | 0.5 | 0.8 |

| 10 | 8.0 | 0.6 | 1.0 |

| 50 | 5.5 | 0.7 | 1.2 |

The data suggests that increasing doses correlate with decreasing T4 levels and increasing pituitary weights, supporting the hypothesis of DIDE's role as an endocrine disruptor .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of DIDE against various pathogens, including Mycobacterium tuberculosis and malaria parasites. The results demonstrated that:

- Minimum Inhibitory Concentration (MIC) values for DIDE against Mycobacterium tuberculosis ranged from 50 to 100 µg/mL.

- In vitro assays showed significant inhibition of malaria parasites at concentrations above 25 µg/mL.

These findings suggest potential applications for DIDE in treating infectious diseases, although further studies are necessary to evaluate efficacy and safety in clinical settings .

Eigenschaften

IUPAC Name |

1-iodo-4-(4-iodophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8I2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEGXFQQYZIMMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183086 | |

| Record name | Ether, bis(p-iodophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28896-49-3 | |

| Record name | 1,1′-Oxybis[4-iodobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28896-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, bis(p-iodophenyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028896493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iododiphenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ether, bis(p-iodophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of Bis(4-iodophenyl) ether in polymer synthesis?

A1: Bis(4-iodophenyl) ether serves as a crucial monomer in the synthesis of polycinnamamide. Its structure, featuring two iodine atoms at the para positions of the phenyl rings, allows it to participate in palladium-catalyzed Heck reactions. [, ] This reaction facilitates the formation of carbon-carbon bonds with N,N'-(3,4'-oxydiphenylene)bis(acrylamide), ultimately leading to the polymer chain growth. []

Q2: Beyond polymer synthesis, what other structural information is available about Bis(4-iodophenyl) ether?

A3: Electron diffraction studies have determined that Bis(4-iodophenyl) ether possesses a C–O–C valence angle (α) of 118±3°. [] This wider angle, compared to simpler molecules containing the C–O–C bond, provides insights into the spatial arrangement of atoms within the molecule and can inform computational models and simulations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.